2-acetyl-8-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of related spirocyclic compounds typically involves multi-step organic reactions that may include the formation of key intermediates, such as acyltetrahydrofurans, through acid-promoted rearrangements of allylic ketals (Overman & Rishton, 2003), or the flexible synthesis of dialkyl-dioxaspiro decanes from propargylic and homopropargylic alcohols (Schwartz et al., 2005). These methods highlight the intricate approach needed to assemble the spirocyclic backbone, often requiring precise control over the stereochemistry.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds, including those similar to 2-acetyl-8-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid, is characterized by their cyclic systems that are connected via a single spiro atom, creating a three-dimensional architecture. This unique structure impacts their reactivity and interaction with biological targets. Studies on the stereochemistry and molecular conformations of these compounds are essential for understanding their chemical behavior and potential applications (Pellegrini et al., 1997).
Chemical Reactions and Properties
Spirocyclic compounds undergo various chemical reactions that are influenced by their spirocyclic structure, including cycloadditions, rearrangements, and ring-opening reactions. For instance, the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal showcases the reactivity of such spirocyclic frameworks (Moskalenko & Boev, 2012). These reactions are crucial for further functionalization and exploration of their potential applications.
properties
IUPAC Name |
2-acetyl-8-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3/c1-11-17-18-14(19(11)3)9-20-6-4-16(5-7-20)8-13(15(23)24)21(10-16)12(2)22/h13H,4-10H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXMCOPVNDJDLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN2CCC3(CC2)CC(N(C3)C(=O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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